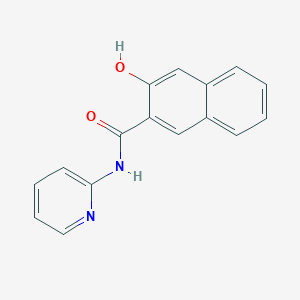

3-Hydroxy-n-pyridin-2-yl-2-naphthamide

Descripción

Overview of Naphthamide Derivatives in Pharmaceutical and Medicinal Chemistry

Naphthamide derivatives, characterized by a naphthalene (B1677914) ring system linked to a nitrogen atom via a carbonyl group, represent a privileged scaffold in drug discovery. This structural framework is a key component in a wide array of biologically active compounds, demonstrating a remarkable diversity of pharmacological activities. Researchers have successfully synthesized and evaluated numerous naphthamide analogs, revealing their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. mdpi.com The versatility of the naphthamide core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. This adaptability has cemented the role of naphthamides as a valuable platform for the development of novel therapeutic agents.

Importance of Hydroxylated Naphthamides in Contemporary Drug Discovery

The introduction of a hydroxyl (-OH) group onto the naphthamide scaffold, creating hydroxylated naphthamides, can significantly influence the compound's biological activity. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This has been demonstrated in various studies where hydroxylated naphthoic acid derivatives, the precursors to many hydroxylated naphthamides, have exhibited a range of biological effects. For instance, derivatives of 3-hydroxy-2-naphthoic acid have been investigated for their antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The position and number of hydroxyl groups can modulate the electronic and steric properties of the molecule, thereby impacting its efficacy and selectivity. The exploration of hydroxylated naphthamides is a key strategy in modern drug design, aiming to enhance potency and improve pharmacokinetic profiles.

Rationale for Focused Investigation on 3-Hydroxy-N-pyridin-2-yl-2-naphthamide and its Analogs

The specific compound, this compound, combines three key structural features: the naphthalene core, a hydroxyl group, and a pyridinyl moiety. The rationale for a focused investigation stems from the established biological significance of each component. The pyridine (B92270) ring is a common feature in many approved drugs and is known to participate in various biological interactions. The combination of the hydroxylated naphthamide scaffold with a pyridine ring presents an opportunity to develop novel compounds with unique pharmacological profiles.

While direct and extensive research on the biological activities of this compound is still emerging, studies on its close analogs provide a strong impetus for further investigation. For example, derivatives of 3-hydroxy-2-naphthoic acid have shown promising antimicrobial and anti-inflammatory activities. nih.govnih.gov A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides, which are structurally related, revealed significant antibacterial and antimycobacterial activities. mdpi.com These findings suggest that this compound could possess similar or even enhanced biological properties. The focused investigation of this compound and its analogs is therefore a logical step in the quest for new and effective therapeutic agents. The synthesis of this compound can be achieved from 3-Hydroxy-2-naphthoic acid. chemicalbook.com

Detailed Research Findings

The therapeutic potential of a compound is often elucidated through the systematic study of its analogs. Below are findings from studies on compounds structurally related to this compound, which underscore the rationale for its focused investigation.

Antimicrobial and Anti-inflammatory Activity of Related Compounds

A series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov One of the intermediates in this synthesis, a hydrazide derivative of 3-hydroxy-2-naphthoic acid, and the final thiazolidinone products demonstrated notable biological effects. For example, N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5) showed good antifungal activity against Rhizopus oryzae. nih.gov Furthermore, N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) displayed the highest anti-inflammatory activity among the tested compounds. nih.gov

In a separate study, new derivatives of 3-hydroxy pyridine-4-one were evaluated for their anti-inflammatory effects. All tested compounds showed significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov This highlights the potential contribution of the hydroxyl and pyridine moieties to anti-inflammatory action.

Table 1: Biological Activity of 3-Hydroxy-2-naphthoic Acid and Pyridine Derivatives

| Compound/Analog | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5) | Antifungal | Good activity against Rhizopus oryzae | nih.gov |

| N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) | Anti-inflammatory | Highest activity in its series | nih.gov |

| 3-Hydroxy pyridine-4-one derivatives | Anti-inflammatory | Significant activity in animal models | nih.gov |

Antibacterial and Antimycobacterial Activity of N-Aryl Naphthamide Analogs

Research into N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides has provided valuable insights into the antimicrobial potential of this class of compounds. Several of these analogs exhibited antibacterial and antimycobacterial activity comparable to or greater than standard drugs like ampicillin (B1664943) and rifampicin. mdpi.com

Specifically, 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated a minimum inhibitory concentration (MIC) of 12 µM against all tested methicillin-resistant S. aureus (MRSA) strains, which was four times more potent than ampicillin. mdpi.com The latter compound, along with 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide, also showed significant activity against M. tuberculosis with MICs of 23 µM and 24 µM, respectively. mdpi.com

Table 2: Antimycobacterial and Antibacterial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxamide Analogs

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | MRSA | 12 | mdpi.com |

| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 12 | mdpi.com |

| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 23 | mdpi.com |

| 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis | 24 | mdpi.com |

These findings from related compounds strongly support the continued investigation of this compound as a candidate for drug discovery, particularly in the areas of infectious diseases and inflammation. The unique combination of its structural motifs holds promise for the development of new therapeutic agents with improved efficacy and novel mechanisms of action.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-14-10-12-6-2-1-5-11(12)9-13(14)16(20)18-15-7-3-4-8-17-15/h1-10,19H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLXUJXDQNSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333089 | |

| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24445-26-9 | |

| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy N Pyridin 2 Yl 2 Naphthamide and Its Analogs

Established Synthetic Pathways for Naphthamide Core Structures

The fundamental approach to constructing the naphthamide core, as seen in compounds like 3-Hydroxy-N-pyridin-2-yl-2-naphthamide, centers on the formation of an amide bond. researchgate.net This is typically achieved through the reaction of a carboxylic acid or its activated derivative with an amine. researchgate.net For the broader class of N-aryl-3-hydroxy-2-naphthamides, a common and well-established method is the acylation of an aromatic amine with 3-hydroxy-2-naphthoic acid.

One of the most direct routes involves the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net A classic method is the conversion of the carboxylic acid into an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362). google.comresearchgate.net The resulting 3-hydroxy-2-naphthoyl chloride is then reacted with the desired amine. google.com For instance, a patented process describes reacting 3-hydroxy-2-naphthoyl chloride with 5-aminobenzimidazolone in a solvent mixture like N-methylpyrrolidone and xylene to produce a related naphthamide. google.com

Alternatively, direct coupling of the carboxylic acid and amine can be facilitated by various coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used, often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net Catalytic methods have also been developed; for example, phosphorus(III) compounds like phosphorus trichloride and phosphorous acid have been shown to catalyze the acylation of aniline (B41778) with 3-hydroxy-2-naphthoic acid in various high-boiling point solvents. ucj.org.ua

Targeted Synthesis of this compound and Related Derivatives

The specific synthesis of this compound requires the strategic coupling of its two primary building blocks: 3-hydroxy-2-naphthoic acid and 2-aminopyridine (B139424).

Key Precursors and Reaction Conditions

The synthesis of the target compound fundamentally relies on the reaction between 3-hydroxy-2-naphthoic acid and 2-aminopyridine. chemicalbook.com The efficiency of this amidation reaction is highly dependent on the chosen reagents and conditions.

A prevalent laboratory-scale method involves the use of a coupling agent to facilitate the direct formation of the amide bond. One such approach utilizes phosphorus trichloride in a solvent like N-methylpyrrolidone at elevated temperatures. google.com Another effective strategy is to first convert 3-hydroxy-2-naphthoic acid to its more reactive acid chloride derivative, 3-hydroxy-2-naphthoyl chloride, using thionyl chloride. google.comnih.gov This intermediate can then be reacted with 2-aminopyridine. Solvents such as acetonitrile (B52724) are often employed for this type of reaction. nih.gov The use of a borate-based reagent, tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), has also been reported for direct amidation, where the carboxylic acid and amine are heated in a solvent like acetonitrile. acs.org

| Carboxylic Acid Precursor | Amine Precursor | Coupling Agent/Activating Reagent | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 3-hydroxy-2-naphthoic acid | 5-aminobenzimidazolone | Phosphorus trichloride | N-methylpyrrolidone | 105°-150° C | google.com |

| 3-hydroxy-2-naphthoic acid | 5-aminobenzimidazolone | Thionyl chloride (to form acid chloride) | N-methylpyrrolidone / Xylene | Reaction at 15° to 40° C | google.com |

| Generic Carboxylic Acid | Generic Amine | B(OCH₂CF₃)₃ | Acetonitrile | Heated at 80°C or 100°C | acs.org |

| Generic Carboxylic Acid | Generic Amine | Thionyl chloride | Acetonitrile | Reflux or Microwave (80°C) | nih.gov |

Strategies for N-Pyridin-2-yl Amide Bond Formation

The formation of the amide bond with 2-aminopyridine presents specific considerations. While direct coupling is feasible, alternative strategies have been developed to enhance yield and purity. Dehydrative amide coupling reactions involving 2-aminopyridines can sometimes result in variable yields. researchgate.net

One advanced approach involves a three-component condensation using an organophosphorus catalyst. This method allows for the coupling of a carboxylic acid, an amine, and a pyridine (B92270) N-oxide to generate the 2-amidopyridine in a single, efficient process. nih.gov Another strategy circumvents the direct use of 2-aminopyridine by employing 2-aminopyridine-N-oxides, which can lead to a mild and high-yielding synthesis of the desired N-(pyridin-2-yl)amides. researchgate.net

Furthermore, metal-free, oxidative C-C bond cleavage amidation has been reported as a novel route. In this method, α-bromoketones react with 2-aminopyridine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and an iodine catalyst to form N-(pyridin-2-yl)amides. rsc.orgrsc.org This approach represents a departure from traditional acid-amine coupling. rsc.orgrsc.org

Advanced Synthetic Approaches and Chemical Modifications

To improve efficiency, yield, and structural variety, researchers have explored modern synthetic techniques and diversification strategies for naphthamide-based compounds.

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields in the synthesis of naphthamide derivatives. nih.govnih.govresearchgate.net The application of microwave irradiation can significantly reduce the time required for amide bond formation compared to conventional heating methods. nih.govijprs.com

For example, a study on the synthesis of various 2-naphthamide (B1196476) derivatives demonstrated a dramatic reduction in reaction time from 3.5 hours under conventional reflux to just 30 minutes using microwave irradiation at 80°C. nih.gov This technique has been successfully applied to multistep syntheses, including Stobbe condensation and cyclization reactions, to build complex naphthamide scaffolds. nih.govacs.org The use of a microwave synthesizer allows for precise temperature control and efficient energy transfer, leading to cleaner reactions and high yields, often in the range of 91-97%. nih.govresearchgate.net

| Method | Reagents | Reaction Time | Temperature | Power | Reference |

|---|---|---|---|---|---|

| Conventional (Reflux) | Compound 3, SOCl₂, Acetonitrile | 3.5 hours | Not specified (reflux) | N/A | nih.gov |

| Microwave-Assisted | Compound 3, SOCl₂, Acetonitrile | 30 minutes | 80 °C | 300 W | nih.gov |

Structural Diversification Strategies for Naphthamide Scaffolds

Diversifying the this compound scaffold is crucial for exploring structure-activity relationships in medicinal chemistry. This is typically achieved by introducing various substituents onto the naphthalene (B1677914) or pyridine rings. nih.gov

Synthetic strategies often involve starting with substituted precursors. For instance, a range of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives have been created by starting with appropriately substituted dimethoxybenzaldehyde derivatives, which undergo a multi-step synthesis to yield the final diversified products. nih.govacs.org Similarly, modifications can be made by coupling the core 3-hydroxy-2-naphthoic acid moiety with different amines or substituted 2-aminopyridines. rsc.org

Another approach involves the synthesis of related hydrazide-hydrazone derivatives. 3-Hydroxy-2-naphthoic hydrazide, a close analog, serves as a versatile intermediate that can be condensed with various substituted aldehydes to create a library of Schiff base derivatives. researchgate.netrsc.org These can be further modified, for example, by cyclization with thioglycolic acid to produce thiazolidinone-naphthamide hybrids. researchgate.net Such strategies allow for the systematic alteration of the molecule's steric and electronic properties.

Stereoselective Synthetic Considerations

The synthesis of this compound introduces the possibility of stereoisomerism, not from traditional chiral centers, but from restricted rotation around the C(naphthyl)-C(amide) and N-C(pyridinyl) single bonds. This phenomenon, known as atropisomerism, can lead to stable, separable enantiomers if the rotational barrier is sufficiently high. The steric hindrance imposed by the ortho substituents on both the naphthalene and pyridine rings is a critical factor in the potential for axial chirality in this class of compounds.

While specific studies on the stereoselective synthesis of this compound are not extensively documented in publicly available research, the principles of atroposelective synthesis for related N-aryl carboxamides and biaryl systems offer a clear framework for how such a synthesis could be approached. The primary strategies would involve either the use of chiral catalysts to direct the formation of one atropisomer over the other during the amide bond formation or the resolution of a racemic mixture of atropisomers.

Recent advancements in catalysis have demonstrated the feasibility of synthesizing N-C axially chiral compounds with high enantioselectivity. nih.gov These methods often employ transition metal catalysts, such as copper or palladium, in conjunction with chiral ligands. The chiral ligand creates a spatially defined environment around the metal center, which then orchestrates the coupling of the naphthoic acid derivative and the aminopyridine in a way that favors the formation of one enantiomer.

For instance, copper-catalyzed atroposelective N-arylation has been shown to be effective for creating N-C axial chirality at room temperature, which is crucial for preserving the stability of the resulting atropisomers. nih.gov Similarly, palladium-catalyzed asymmetric C-H alkynylation, using inexpensive chiral ligands like L-pyroglutamic acid, has been successful in generating N-aryl peptoid atropisomers with excellent enantioselectivities. rsc.org Another powerful technique is the organocatalytic atroposelective arylation of 2-naphthylamines, which has been used to create axially chiral biaryl amino alcohols. nih.gov

The following interactive data table summarizes key findings from research on the stereoselective synthesis of structurally related axially chiral compounds, which could be adapted for the synthesis of chiral this compound.

Table 1: Methodologies for Atroposelective Synthesis of N-Aryl Compounds

| Catalytic System | Ligand/Auxiliary | Substrate Class | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Copper(I) | Chiral Iodane with Sulfoxide Auxiliary | N-Aryl Carboxamides | Enables room temperature atroposelective N-C coupling. | Up to >99% | nih.gov |

| Palladium(II) | L-Pyroglutamic Acid | N-Aryl Peptoids | Efficient for asymmetric C-H alkynylation to form atropisomers. | Up to 99% | rsc.org |

| Phosphoric Acid (Organocatalyst) | Chiral Phosphoric Acid | 2-Naphthylamines | Direct arylation to produce axially chiral biaryl amino alcohols. | Not Specified | nih.gov |

The design of a stereoselective synthesis for this compound would necessitate careful selection of the chiral catalyst and reaction conditions to overcome the rotational barrier and induce high levels of enantioselectivity. The development of such a methodology would be a significant contribution to the field of asymmetric synthesis, providing access to enantiopure atropisomers for further investigation.

Pharmacological Profiling and Diverse Biological Activities of 3 Hydroxy N Pyridin 2 Yl 2 Naphthamide and Analogs

Antimicrobial Efficacy Assessments

The antimicrobial potential of compounds structurally related to 3-Hydroxy-N-pyridin-2-yl-2-naphthamide has been explored, revealing a spectrum of activity against bacteria, fungi, and mycobacteria. The core structure of 3-hydroxy-2-naphthoic acid and the presence of a pyridine (B92270) ring are common features in many molecules exhibiting antimicrobial properties.

Analogs of this compound have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications on the naphthamide or pyridine core play a crucial role in determining the potency and spectrum of antibacterial action.

Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which feature a pyridine ring system, has shown notable activity against Gram-positive bacteria. nih.gov In a study evaluating a series of these compounds, many derivatives displayed inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Although some compounds showed moderate activity with Minimum Inhibitory Concentrations (MICs) of 32–64 μg/ml against S. aureus, the study highlighted the sensitivity of this pathogen to this class of molecules. nih.gov Most of the tested 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed certain inhibitory activities against B. subtilis. nih.gov

Table 1: Antibacterial Activity of Analogs against Gram-Positive Pathogens

| Compound Class | Pathogen | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32-64 | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Bacillus subtilis | Moderate Inhibition | nih.gov |

The antibacterial efficacy of pyridine-containing analogs extends to Gram-negative bacteria. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Escherichia coli and Salmonella typhi, a serovar of Salmonella enterica. researchgate.net The activity was dose-dependent, with zones of inhibition recorded at various concentrations. researchgate.net For instance, against E. coli, inhibition zones of 12 mm and 8 mm were observed at concentrations of 150 mg/ml and 100 mg/ml, respectively. researchgate.net Similarly, against S. typhi, the compound produced inhibition zones of 16 mm, 12 mm, 8 mm, and 5 mm at concentrations of 150, 100, 50, and 25 mg/ml, respectively. researchgate.net

Table 2: Antibacterial Activity of an Analog against Gram-Negative Pathogens

| Compound | Pathogen | Zone of Inhibition (mm) @ Concentration (mg/mL) | Source |

|---|---|---|---|

| N-Pyridin-3-yl-benzenesulfonamide | Escherichia coli | 12 @ 150, 8 @ 100 | researchgate.net |

| N-Pyridin-3-yl-benzenesulfonamide | Salmonella typhi | 16 @ 150, 12 @ 100, 8 @ 50, 5 @ 25 | researchgate.net |

While many pyridine-containing compounds have been investigated for activity against methicillin-resistant Staphylococcus aureus (MRSA), specific data on the efficacy of close analogs of this compound against these strains is limited in the reviewed literature. However, studies on more structurally distinct pleuromutilin (B8085454) derivatives with a substituted pyrimidine (B1678525) side chain, such as 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), have shown potent activity against clinical MRSA isolates, with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov This highlights the general potential of heterocyclic moieties, like pyridine or pyrimidine, in designing anti-MRSA agents. nih.gov

Analogs derived from the 3-hydroxy-2-naphthoic acid core have shown promise as antifungal agents. In a study focused on 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, a precursor compound, N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5), demonstrated good antifungal potential against the fungus Rhizopus oryzae. nih.govresearchgate.net This finding is significant as R. oryzae is a major cause of zygomycosis, a severe and often fatal infection. nih.govresearchgate.net

Table 3: Antifungal Activity of a Naphthoic Acid Hydrazide Analog

| Compound | Pathogen | Activity | Source |

|---|---|---|---|

| N'-(2,3-Dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Rhizopus oryzae | Good Antifungal Potential | nih.govresearchgate.net |

Several studies have highlighted the antimycobacterial potential of N-pyridyl amides, which are close structural analogs of this compound. A series of 2-phenyl-N-(pyridin-2-yl)acetamides were investigated for their activity against Mycobacterium tuberculosis. researchgate.net Further research into N-pyridinylbenzamides also identified their potential for antimycobacterial activity. researchgate.net

In a separate study, a series of N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govresearchgate.netoxaborol-6-yl)(hetero)aryl-2-carboxamides were synthesized and tested. nih.gov Within this series, the 5-trifluoro-2-pyridyl derivative (compound 11) was among the most active against M. kansasii (MIC of 12.14 µM), and the 5-chloro substituted pyrazine (B50134) derivative (compound 5) showed an MIC of 21.59 µM against M. tuberculosis H37Rv. nih.gov These results underscore the importance of the N-heteroaryl amide structure in designing new antimycobacterial agents. nih.gov

Table 4: Antimycobacterial Activity of N-Heteroaryl Amide Analogs

| Compound Class/Derivative | Pathogen | Activity (MIC) | Source |

|---|---|---|---|

| 5-Chloro substituted pyrazine carboxamide (Analog) | Mycobacterium tuberculosis H37Rv | 21.59 µM | nih.gov |

| 5-Trifluoro-2-pyridyl carboxamide (Analog) | Mycobacterium kansasii | 12.14 µM | nih.gov |

Modulation of Bacterial Efflux Pump Mechanisms

The rise of antimicrobial resistance has spurred research into strategies that can restore the efficacy of existing antibiotics. nih.gov One such strategy involves the inhibition of bacterial efflux pumps, which are transmembrane proteins that actively expel antibiotics from the bacterial cell, leading to reduced intracellular drug concentrations and resistance. nih.govnih.govmdpi.com The inhibition of these pumps is a promising approach to overcome multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govnih.gov Efflux pump inhibitors (EPIs) can disrupt this mechanism, thereby increasing the susceptibility of bacteria to various antibiotics. mdpi.com

While direct studies on this compound as an efflux pump inhibitor are not prominent, research into structurally related analogs, particularly naphthylamides, provides insight into this potential activity. A well-documented example is Phenylalanine-Arginine-β-Naphthylamide (PAβN), recognized as the first broad-spectrum inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria. nih.gov PAβN functions as a competitive inhibitor, potentiating the activity of several antibiotic classes, including fluoroquinolones and macrolides, against pathogens like Pseudomonas aeruginosa. nih.gov The combination of an EPI with an antibiotic aims to increase the intracellular concentration of the drug, reverse acquired resistance, and decrease the intrinsic resistance of bacteria. nih.gov

Efflux pumps are involved in various physiological processes beyond antimicrobial resistance, including cellular metabolism and activity. nih.gov In some bacteria, these pumps contribute to virulence and the ability to cause infection by expelling plant-derived antimicrobials. nih.gov Therefore, inhibitors derived from or analogous to the naphthamide scaffold could play a crucial role as "antibiotic resistance breakers," reviving the utility of conventional antibiotics against resistant bacterial strains. nih.gov

Anticancer and Cytotoxic Investigations

The evaluation of novel chemical entities for their cytotoxic effects against human cancer cell lines is a cornerstone of anticancer drug discovery. Analogs of this compound, which incorporate pyridinyl and naphthyl-like heterocyclic systems, have demonstrated significant cytotoxic potential across a range of malignant cell lines.

Studies on various heterocyclic derivatives have shown promising results. For instance, a novel quinoline (B57606) derivative, BAPPN, exhibited potent cytotoxicity with low IC₅₀ values of 3.3 µg/mL against hepatocellular carcinoma (HepG2), 3.1 µg/mL against breast cancer (MCF-7), and 23 µg/mL against colon carcinoma (HCT-116) cells. nih.gov Similarly, certain N-pyridinyl acetamide (B32628) derivatives displayed notable activity, with compound 5l being a potential inhibitor against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and also showing activity against HepG2 cells (IC₅₀ = 22.6 µM). mdpi.com Furthermore, research on 1,7-naphthyridine (B1217170) derivatives, another related structural class, identified Bisleuconothine A as having significant antiproliferative properties against colon cancer cell lines, including HCT116, with an IC₅₀ value of 3.18 µM. nih.gov A newly synthesized benzimidazole (B57391) derivative, se-182, also showed high cytotoxic effects against HepG2 and A549 lung cancer cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org

These findings highlight the potential of compounds containing pyridinyl and fused ring systems to serve as scaffolds for potent cytotoxic agents.

Table 1: In Vitro Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| BAPPN (Quinoline derivative) | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | nih.gov |

| BAPPN (Quinoline derivative) | MCF-7 | Breast Cancer | 3.1 µg/mL | nih.gov |

| BAPPN (Quinoline derivative) | HCT-116 | Colon Carcinoma | 23 µg/mL | nih.gov |

| Compound 5l (N-pyridinyl acetamide) | MDA-MB-231 | Breast Cancer | 1.4 µM | mdpi.com |

| Compound 5l (N-pyridinyl acetamide) | HepG2 | Hepatocellular Carcinoma | 22.6 µM | mdpi.com |

| Bisleuconothine A (1,7-Naphthyridine) | HCT116 | Colon Cancer | 3.18 µM | nih.gov |

| se-182 (Benzimidazole derivative) | HepG2 | Hepatocellular Carcinoma | 15.58 µM | jksus.org |

| se-182 (Benzimidazole derivative) | A549 | Lung Cancer | 15.80 µM | jksus.org |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential oxygen and nutrients. nih.govwaocp.org A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. nih.govwaocp.org Overactivation of the VEGF/VEGFR-2 signaling pathway is linked to poor prognosis in many cancer patients, making it a prime target for anticancer therapies. nih.gov Agents that inhibit angiogenesis can effectively treat cancer and other diseases characterized by blood vessel proliferation. ebi.ac.uk

A series of naphthamide derivatives have been specifically designed and evaluated as potent inhibitors of VEGFR-2 kinase. nih.govnih.gov Within this series, a standout compound, 14c , demonstrated exceptionally high potency, inhibiting VEGFR-2 with an IC₅₀ value of just 1.5 nM in enzymatic assays. nih.govnih.gov This compound also effectively inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and blocked their ability to form tube-like structures, a key step in angiogenesis. nih.govnih.gov Further analysis revealed that compound 14c is a multi-targeted inhibitor, also showing good potency against other important kinases like VEGFR-1 and PDGFR-β. nih.govnih.gov The development of such potent naphthamide-based VEGFR-2 inhibitors represents a promising avenue for creating more effective anticancer agents. nih.gov

Table 2: VEGFR-2 Kinase Inhibition by a Naphthamide Analog

| Compound/Analog | Target | Assay Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| Compound 14c (Naphthamide) | VEGFR-2 | Enzymatic | 1.5 nM | nih.govnih.gov |

Beyond direct cytotoxicity, the analogs of this compound employ diverse mechanisms to halt the proliferation of cancer cells. A significant strategy involves the induction of apoptosis, or programmed cell death. The quinoline derivative BAPPN was found to up-regulate the expression of key apoptotic proteins, including caspase-3 and the tumor suppressor p53, in several cancer cell lines. nih.gov Concurrently, it downregulated proteins essential for proliferation, such as Proliferating Cell Nuclear Antigen (PCNA) and Ki67. nih.gov

Another vital anti-proliferative mechanism is the disruption of the cellular machinery required for cell division. For example, certain pyrazoline derivatives, which share heterocyclic features, have been shown to disrupt the formation of microtubules. researchgate.net Microtubules are critical components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

Furthermore, some analogs interfere with specific cell cycle phases. Thieno[2,3-d]pyrimidines, for instance, demonstrated anti-proliferative effects against MCF-7 breast cancer cells by inducing an arrest at the G1 phase of the cell cycle. nih.gov The natural product analog Cortistatin A exhibits potent antiproliferative activity specifically against human umbilical vein endothelial cells (HUVECs), which is central to its anti-angiogenic effects. mdpi.com These varied mechanisms underscore the multifaceted approach by which these compounds can combat cancer cell growth.

Anti-inflammatory Response Modulation

Inflammation is a complex biological response that, when chronic, contributes to numerous diseases. rsc.org A key enzymatic pathway in inflammation involves lipoxygenases (LOXs), which catalyze the conversion of arachidonic acid into leukotrienes, potent inflammatory mediators. rsc.orgresearchgate.net The inhibition of LOX enzymes can therefore reduce the production of leukotrienes and produce a significant anti-inflammatory effect. rsc.orgresearchgate.net This makes LOX a critical target for the development of new anti-inflammatory agents. nih.gov

Compounds structurally related to this compound have shown potent inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme in this pathway. A study of 3,4-dihydronaphthyl derivatives, which share a core structural motif, identified several potent 5-LO inhibitors. nih.gov The most powerful among them, a compound designated FR122788 , inhibited 5-LO with an IC₅₀ value of 25 nM in an in vitro assay. nih.gov This potent enzymatic inhibition translated to strong anti-inflammatory effects in vivo, highlighting the therapeutic potential of this chemical class. nih.gov The development of dual inhibitors that target both LOX and cyclooxygenase (COX) pathways is also an area of active research, aiming for broader anti-inflammatory efficacy with an improved safety profile. nih.gov

Table 3: 5-Lipoxygenase (LOX) Inhibition by a Naphthyl Analog

| Compound/Analog | Target Enzyme | Assay Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| FR122788 (3,4-dihydronaphthyl derivative) | 5-Lipoxygenase (5-LO) | In Vitro (Rat PMN) | 25 nM | nih.gov |

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6)

Pro-inflammatory mediators play a crucial role in the body's immune response; however, their excessive production is linked to chronic inflammatory diseases. mdpi.comnih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key drivers in these processes. mdpi.comnih.gov For instance, TNF-α can stimulate the production of other inflammatory molecules and is involved in the pathology of various inflammatory conditions. mdpi.comopenbiochemistryjournal.com Similarly, IL-6 is a pleiotropic cytokine that is rapidly produced by immune cells like macrophages in response to infection or injury and is implicated in the progression of inflammatory diseases. mdpi.commdpi.com Another critical mediator is nitric oxide (NO), which, when produced in excess by the inducible nitric oxide synthase (iNOS) enzyme, contributes to oxidative stress and tissue damage. openbiochemistryjournal.comnih.gov Therefore, compounds that can modulate the levels of these mediators are of significant therapeutic interest. rsc.orgd-nb.info

A series of derivatives based on the 3-hydroxy-2-naphthamide (B1585262) scaffold has been synthesized and evaluated for anti-inflammatory activity. nih.govresearchgate.net Within a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, the compound N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) was identified as having the highest anti-inflammatory activity. nih.govresearchgate.net This finding highlights the potential of the 3-hydroxy-2-naphthamide core structure as a basis for developing new anti-inflammatory agents. nih.gov

Table 1: Most Active Anti-inflammatory Analog

| Compound ID | Name | Activity |

|---|---|---|

| S16 | N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide | Highest anti-inflammatory activity in the tested series. nih.govresearchgate.net |

Antioxidant Capacity and Free Radical Scavenging

Reactive oxygen species (ROS) and other free radicals are products of normal metabolic processes, but their overproduction can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. nih.gov The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.netnih.gov This method measures the ability of a compound to donate a hydrogen atom and thus scavenge the stable DPPH free radical, a process that can be monitored by a change in color. mdpi.comnih.gov

The antioxidant properties of hydroxylated naphthalenes are a subject of scientific investigation, with evidence suggesting that the molecular structure, such as the position of hydroxyl groups, governs their antioxidant activity. nih.govresearchgate.net In a study evaluating a series of 3-hydroxy-2-naphthamide analogs, several compounds were assessed for their antioxidant potential. nih.govresearchgate.net The research identified N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S20) as possessing the highest antioxidant potential among the tested derivatives. nih.govresearchgate.net This suggests that the 3-hydroxy-2-naphthamide scaffold is a viable backbone for the development of compounds with significant free radical scavenging capabilities. nih.govnih.gov

Table 2: Most Active Antioxidant Analog

| Compound ID | Name | Activity |

|---|---|---|

| S20 | N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Highest antioxidant potential in the tested series. nih.govresearchgate.net |

Neuropharmacological and Ion Channel Modulating Effects

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Enzyme Inhibition

The inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes is a key strategy in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.comnih.gov MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, and their inhibition can help restore neurotransmitter balance. nih.govwikipedia.org Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), break down the neurotransmitter acetylcholine (B1216132); their inhibition is a primary approach to managing the cognitive symptoms of Alzheimer's disease. nih.govmdpi.com

Research into multi-target ligands has led to the development of donepezil-pyridyl hybrids (DPHs), which are designed to inhibit both ChE and MAO enzymes. nih.gov These compounds often feature a pyridine ring, a key structural component of this compound. nih.gov In a study of these hybrids, compound DPH14 emerged as a moderate inhibitor of human MAO B (hMAO B) and a potent inhibitor of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). nih.gov Specifically, DPH14's inhibitory potency against hAChE was found to be nearly equivalent to the established drug donepezil, while it was 8.8-fold more potent against hBuChE. nih.gov

Table 3: In Vitro Inhibitory Activity of Compound DPH14

| Enzyme | IC₅₀ (nM) |

|---|---|

| hAChE | Not explicitly stated, but noted as "almost equipotent" to Donepezil. nih.gov |

| hBuChE | Not explicitly stated, but noted as 8.8-fold more potent than Donepezil. nih.gov |

| hMAO A | Inactive. nih.gov |

| hMAO B | 3,950 ± 940. nih.gov |

ATP-Sensitive Potassium Channel Modulation

ATP-sensitive potassium (KATP) channels are crucial ion channels that link the metabolic state of a cell to its electrical excitability. nih.govwikipedia.org These channels are octameric complexes composed of Kir6.x pore-forming subunits and regulatory sulfonylurea receptor (SUR) subunits. wikipedia.orgnih.gov By opening or closing in response to intracellular levels of ATP and ADP, KATP channels regulate potassium ion flow across the cell membrane, thereby influencing cellular functions such as hormone secretion and muscle contraction. nih.gov Pharmacological agents that open these channels, known as K(ATP) channel openers (KCOs), have therapeutic applications. nih.gov KCOs are structurally diverse and have been classified into several chemical families, which notably include pyridine derivatives . nih.gov

The core structure of this compound includes a pyridine moiety. The classification of pyridine derivatives as a family of KCOs suggests a potential mechanism for the neuropharmacological effects of compounds containing this structure. nih.gov Modulation of KATP channels in the brain can affect neuronal excitability and neurotransmitter release, representing a plausible area for the compound's activity. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation / ID |

|---|---|

| This compound | - |

| N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide | S16 |

| N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | S20 |

| Donepezil-pyridyl hybrid 14 | DPH14 |

| Nitric Oxide | NO |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Donepezil | - |

Mechanistic Elucidation and Molecular Interaction Studies

Ligand-Protein Binding and Interaction Dynamics

The interaction of a ligand with a protein is a highly specific process governed by a variety of non-covalent forces. The structural features of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide, including its aromatic systems and hydrogen-bonding capable moieties, suggest a strong potential for protein binding.

Hydrogen bonds are crucial for the specificity of ligand-protein interactions. The structure of this compound contains several functional groups capable of participating in hydrogen bond networks as both donors and acceptors.

Hydroxyl Group (-OH): The hydroxyl group on the naphthalene (B1677914) ring can act as a hydrogen bond donor.

Amide Group (-CONH-): The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

Pyridine (B92270) Ring: The nitrogen atom within the pyridine ring is a potential hydrogen bond acceptor.

Studies on structurally similar compounds, such as 3-Hydroxy-N′-[(E)-3-pyridylmethylidene]-2-naphthohydrazide, have confirmed the presence of both intramolecular O-H···O hydrogen bonds and intermolecular N-H···N hydrogen bonds that link molecules together in a crystalline structure. nih.gov This inherent capability for hydrogen bonding strongly suggests that this compound can form stable hydrogen bonding networks within the active site of a protein.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group | Potential Role | Interaction Partner in Protein |

|---|---|---|

| Naphthalene -OH | Donor | Acceptor (e.g., Asp, Glu, main-chain C=O) |

| Amide N-H | Donor | Acceptor (e.g., Asp, Glu, main-chain C=O) |

| Amide C=O | Acceptor | Donor (e.g., Arg, Lys, main-chain N-H) |

| Pyridine N | Acceptor | Donor (e.g., Arg, Lys, Ser, Thr) |

Hydrophobic interactions are a major driving force for ligand binding, where nonpolar surfaces are shielded from aqueous environments. The large, aromatic naphthalene ring system is the primary hydrophobic region of this compound. This structure facilitates significant hydrophobic and π-stacking interactions within the nonpolar pockets of proteins. Research on the binding of naphthol and other naphthyl derivatives to proteins like serum albumin confirms that hydrophobic interactions are the dominant force in the association reaction. elsevierpure.com These interactions are critical for stabilizing the ligand-protein complex.

Serum albumins, such as Bovine Serum Albumin (BSA), are known to bind a wide variety of small molecules, acting as transport proteins. The binding of naphthamide and naphthoquinone derivatives to BSA has been demonstrated through spectroscopic and molecular docking studies. nih.govnih.govscilit.com These studies reveal that such compounds can bind with high affinity, often inducing conformational changes in the protein. The interaction is typically driven by a combination of hydrophobic forces from the naphthalene core and hydrogen bonds from associated functional groups. Given the structural similarities, it is highly probable that this compound forms stable adducts with BSA, binding within its hydrophobic subdomains. elsevierpure.com

Table 2: Binding Characteristics of Naphthyl Derivatives with Serum Albumin

| Compound Class | Interacting Protein | Primary Driving Force | Observed Effect |

|---|---|---|---|

| Naphthalimide Conjugates | HSA & BSA | Hydrophobic & Electrostatic | High binding affinity and fluorescence quenching. nih.gov |

| Naphthoquinone Derivatives | HSA & BSA | Hydrophobic & Electrostatic | Selective binding with high affinity. nih.gov |

| Naphthol | BSA | Hydrophobic | Static fluorescence quenching and conformational change. elsevierpure.com |

Enzyme Inhibition Kinetics and Reversibility Studies

A comprehensive review of published scientific literature and chemical databases did not yield specific data regarding the enzyme inhibition kinetics or reversibility studies for this compound. While compounds with similar scaffolds, such as pyridinyl ureas, have been investigated as kinase inhibitors, no specific IC₅₀ values, inhibition constants (Ki), or determination of competitive, non-competitive, or reversible/irreversible inhibition mechanisms are available for this particular compound. mdpi.com

Cellular Pathway Modulation and Biological Macromolecule Interactions

Despite the importance of the Akt, MAPK, and NF-κB signaling pathways in cellular processes and disease, there is currently no specific research available in the public domain that demonstrates the modulation of these pathways by this compound. nih.govnih.govnih.govnih.govgoogle.com While numerous inhibitors targeting these pathways have been developed, no studies have explicitly linked this compound to the inhibition or activation of Akt, MAPK, or NF-κB signaling. medchemexpress.com

Interaction with DNA and other Biological Macromolecules

Currently, there is a lack of published research specifically detailing the interaction of this compound with DNA or other biological macromolecules. While studies on similar chemical structures exist, direct evidence for this particular compound is not available. For instance, certain metal complexes incorporating pyridine-like ligands have been shown to interact with DNA, but these are distinct molecular entities. researchgate.net Similarly, some 1-hydroxynaphthalene-2-carboxanilides have been investigated for their potential to intercalate with DNA, a property that can contribute to anticancer effects. researchgate.net However, without specific studies on this compound, any discussion of its DNA binding properties would be speculative.

Impact on Cellular Processes (e.g., Cell Cycle Distribution, Apoptosis Induction, Mitochondrial Membrane Potential)

Detailed experimental data on the effects of this compound on cellular processes are not found in the current body of scientific literature. Research on analogous compounds offers some insights into potential, though unconfirmed, activities.

Studies on other classes of compounds have demonstrated methodologies for assessing such cellular impacts. For example, various substituted benzamides and other heterocyclic compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govnih.gov The mechanisms often involve the modulation of key regulatory proteins and signaling pathways.

Without direct experimental evidence, it is not possible to provide specific data tables or detailed research findings on the impact of this compound on cell cycle distribution, apoptosis induction, or mitochondrial membrane potential.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Rational Design and Lead Optimization Strategies for Naphthamide Derivatives

Rational drug design and lead optimization are crucial processes in the development of new therapeutic agents. patsnap.com For naphthamide derivatives, these strategies focus on modifying the chemical structure to enhance desired properties such as potency and selectivity while minimizing undesirable effects. patsnap.comnih.gov

A key aspect of this process is understanding the Structure-Activity Relationship (SAR), which connects the chemical structure of a molecule to its biological activity. youtube.com For instance, in a series of naphthamide analogs synthesized as dopamine (B1211576) D2 and D3 receptor ligands, it was found that the structure of the central amine moiety and the N-alkylation on the amine significantly impact binding affinity at these receptors. nih.gov Specifically, increasing the bulkiness of the N-(1-alkyl) substituent was shown to either have no effect on selectivity, increase affinity at D3 receptors, or decrease affinity at D2 receptors. nih.gov

Lead optimization often involves an iterative process of designing, synthesizing, and testing new analogs. youtube.com This can involve strategies like structural simplification, where complex lead compounds are truncated to improve synthetic accessibility and pharmacokinetic profiles. nih.gov In the case of naphthamide derivatives, this could involve modifying the naphthamide core, the linker, or the pyridine (B92270) ring to fine-tune the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models are valuable tools for predicting the activity of untested chemicals, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nih.govsysrevpharm.org

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural or physicochemical properties. sysrevpharm.org The process of developing a QSAR model involves several key steps:

Selection of a dataset of compounds with known biological activities.

Calculation of molecular descriptors, which are numerical representations of the chemical structure.

Development of a mathematical model that correlates the descriptors with the biological activity.

Validation of the model to ensure its predictive power. mdpi.com

QSAR models can be two-dimensional (2D-QSAR), which considers the 2D structure of the molecule, or three-dimensional (3D-QSAR), which takes into account the 3D conformation of the molecule. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the interaction between a ligand and its target receptor. nih.gov For a series of nitrogen heterocycles as N-Myristoyltransferase inhibitors, QSAR models identified key molecular descriptors like solvent-accessible surface area and the absolute surface area of carbon atoms as important for activity. nih.gov

| R²pred | Predictive R² for an external test set, assesses the model's ability to predict the activity of new compounds. | - |

Molecular Docking and Molecular Dynamics Simulations

Prediction of Ligand-Target Binding Affinities and Binding Poses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This technique is widely used to predict the binding mode and affinity of a ligand to its target protein, providing insights into the molecular basis of their interaction. hkmu.edu.hknih.gov

For example, in a study of novel 3-hydroxy-4-(phenyl(pyridin-2-ylamino) methyl)-2-naphthoic acid derivatives as potential dual inhibitors of α-glucosidase and α-amylase, molecular docking was used to predict the binding affinities of the synthesized compounds. bohrium.com The results showed that one of the derivatives, DMBA, had a good binding affinity for both enzymes. bohrium.com

The accuracy of binding affinity prediction can be further enhanced by employing more rigorous methods like alchemical free energy calculations. nih.gov These methods, while computationally more expensive, can provide more accurate predictions of the relative binding free energies of a series of ligands. nih.gov

Assessment of Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can be used to assess the stability of a ligand-receptor complex, providing a more dynamic picture of the binding event than that obtained from molecular docking alone. bohrium.comnih.gov

By simulating the behavior of the complex in a solvated environment, MD simulations can reveal important information about the flexibility of the protein and the ligand, the role of water molecules in the binding site, and the long-range electrostatic interactions that contribute to binding. bohrium.com For instance, the stability of a complex between the DMBA molecule and its target enzymes was demonstrated through a 100 ns molecular dynamics simulation. bohrium.com The stability of ligand-receptor interactions is a critical factor in determining the efficacy of a drug molecule. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Assessment

Prediction of Oral Absorption and Bioavailability

In addition to predicting the binding affinity of a compound to its target, computational methods are also used to predict its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Poor ADMET properties are a major cause of drug failure in clinical trials, making their early prediction a critical aspect of the drug discovery process. nih.gov

In silico ADMET prediction tools can estimate a wide range of properties, including oral absorption, bioavailability, blood-brain barrier penetration, and potential for toxicity. alliedacademies.orgnih.govresearchgate.net For example, the human intestinal absorption (HIA) of a compound can be predicted based on its physicochemical properties. alliedacademies.org

Physiologically-based pharmacokinetic (PBPK) models are a more sophisticated approach that can simulate the absorption, distribution, metabolism, and excretion of a drug in the body. nih.gov These models can be used to predict the oral bioavailability of a drug candidate and to explore the factors that may limit its absorption. nih.govnih.gov For instance, a study on bicyclo (aryl methyl) benzamides as GlyT1 inhibitors predicted good intestinal absorption for the ligands. mdpi.com

Table 2: Common In Silico ADMET Predictions

| Property | Description |

|---|---|

| Human Intestinal Absorption (HIA) | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether a compound is a substrate or inhibitor of the P-gp efflux pump, which can affect its bioavailability. |

| Cytochrome P450 (CYP) Inhibition | Predicts the potential for a compound to inhibit major CYP enzymes, which can lead to drug-drug interactions. |

| AMES Test | Predicts the mutagenic potential of a compound. |

| Carcinogenicity | Predicts the potential of a compound to cause cancer. |

| Rat Acute Toxicity | Predicts the lethal dose (LD50) of a compound in rats. |

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential therapeutic application for central nervous system (CNS) disorders. In silico models predict this permeability based on a molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity.

Table 1: Predicted Blood-Brain Barrier Permeability of Structurally Related Naphthamide Derivatives

| Compound Derivative | Predicted BBB Permeability | Prediction Tool(s) |

| 3-hydroxy-N-(2-(phenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Low to Moderate | Pre-ADMET, Molinspiration |

| 3-hydroxy-N-(2-(chlorophenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Low | Pre-ADMET, Molinspiration |

| 3-hydroxy-N-(2-(methoxyphenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Moderate | Pre-ADMET, Molinspiration |

Note: This data is for structurally related compounds and is used to infer the potential properties of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide. The actual properties of the target compound may vary.

Predictive Toxicology and Mutagenicity Assessment (e.g., AMES Test)

Predictive toxicology is a crucial step in early-stage drug development and chemical risk assessment. The Ames test, a widely used method to assess a chemical's mutagenic potential, can be simulated using computational models. These models analyze the chemical structure for fragments or motifs known to be associated with mutagenicity.

For this compound, in the absence of direct experimental data, predictions are drawn from computational platforms like OSIRIS Property Explorer and Pre-ADMET, which are mentioned in studies of similar molecules. nih.gov These tools analyze the structure for toxicophores, which are chemical moieties associated with toxicity. The presence of the naphthamide and pyridine rings would be key areas of focus for such an analysis.

Table 2: Predictive Mutagenicity Assessment of Structurally Related Naphthamide Derivatives

| Compound Derivative | Predicted Ames Test Result | Potential Mutagenic Risk | Prediction Tool(s) |

| 3-hydroxy-N-(2-(phenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Negative | Low | OSIRIS, Pre-ADMET |

| 3-hydroxy-N-(2-(chlorophenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Negative | Low to Medium | OSIRIS, Pre-ADMET |

| 3-hydroxy-N-(2-(nitrophenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Positive | High | OSIRIS, Pre-ADMET |

Note: This data is for structurally related compounds and is used to infer the potential properties of this compound. The actual properties of the target compound may vary.

Metabolic Stability and Excretion Pathway Prediction

The metabolic stability of a compound determines its lifespan in the body and, consequently, its duration of action. Computational models predict metabolic stability by identifying potential sites of metabolism by enzymes such as the cytochrome P450 (CYP) family. The excretion pathway, whether through the kidneys or liver, is also influenced by the molecule's properties.

Table 3: Predicted Metabolic Stability and Excretion of Structurally Related Naphthamide Derivatives

| Compound Derivative | Predicted Metabolic Stability | Likely Primary Metabolic Reactions | Predicted Primary Excretion Route |

| 3-hydroxy-N-(2-(phenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Moderate | Hydroxylation, Glucuronidation | Renal and Hepatic |

| 3-hydroxy-N-(2-(chlorophenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Low to Moderate | Hydroxylation, Dehalogenation | Renal and Hepatic |

| 3-hydroxy-N-(2-(methoxyphenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Moderate | O-demethylation, Hydroxylation | Renal and Hepatic |

Note: This data is for structurally related compounds and is used to infer the potential properties of this compound. The actual properties of the target compound may vary.

Pre Clinical Evaluation and Translational Perspectives

In Vitro Biological Assay Methodologies and Standardization

The initial phase in the preclinical evaluation of 3-Hydroxy-N-pyridin-2-yl-2-naphthamide involves a battery of in vitro assays to screen for biological activity and elucidate potential mechanisms of action. Standardization of these assays is critical to ensure reproducibility and comparability of data.

Key in vitro methodologies applicable to this compound class include:

Cytotoxicity and Antiproliferative Assays: The potential antitumor activity is often first assessed using cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to determine cell viability by measuring mitochondrial reductase activity. nih.gov For compounds like this compound, which contains a pyridine (B92270) moiety similar to those found in glioblastoma-active agents, testing against brain tumor cell lines would be particularly relevant. nih.gov Standardization involves using defined cell densities, incubation times, and a reference cytotoxic drug.

Anti-inflammatory Assays: To screen for anti-inflammatory properties, in vitro models using immune cells are employed. For instance, lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., J774.A1) are used to measure the inhibition of pro-inflammatory mediators. mdpi.com Key parameters measured include the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com The Griess assay for nitrite (B80452) quantification and ELISA for cytokine measurement are standard procedures.

Antimicrobial Susceptibility Testing: The antimicrobial potential is determined by measuring the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi. nih.gov The broth microdilution method is a standardized technique where serial dilutions of the compound are incubated with a known concentration of microorganisms. nih.gov The MIC is the lowest concentration that visibly inhibits microbial growth. For pyridine-containing structures, testing against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae is pertinent, as related oxazolidinone derivatives have shown efficacy. nih.gov

Ion Channel Modulation Assays: Given that pyridine-containing molecules can act as ion channel modulators, specific assays are required to evaluate this activity. nih.govnih.gov Cell lines engineered to express specific ion channels, such as Transient Receptor Potential (TRP) channels (e.g., TRPV3), are used. nih.govresearchgate.net The compound's effect on channel activity can be measured using automated patch-clamp electrophysiology or fluorescence-based assays that detect changes in intracellular calcium or membrane potential. nih.govgoogle.com

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, the evaluation of this compound would proceed to in vivo studies using established animal models to assess its efficacy in a complex biological system.

Should in vitro assays indicate significant cytotoxicity against cancer cells, antitumor efficacy would be tested in vivo. The most common models are tumor xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

Computational studies on structurally related pyridine-derivatives of benzoyl-phenoxy-acetamide (BPA) have been used to predict and rationalize anti-glioblastoma potency. nih.gov For example, the introduction of a pyridine moiety can improve chemo-pharmacological properties, with some compounds showing glioblastoma-specific IC50 values approaching 1 µM. nih.gov The table below shows the computed properties and observed cytotoxicity for related pyridine-BPA compounds, which could serve as a benchmark for evaluating this compound.

Table 1: Computed Properties and Glioblastoma Cytotoxicity of Related Pyridine-BPA Compounds Data sourced from computational and in vitro studies on related compounds. nih.gov

| Compound ID | Predicted LogP | Predicted LogS | Glioblastoma IC50 (µM) |

|---|---|---|---|

| HR89 | 2.59 | -3.52 | ~25 |

An in vivo xenograft study would monitor tumor volume over time in treated versus control groups to determine if the compound can inhibit tumor growth.

The potential anti-inflammatory and antimicrobial activities are evaluated using specific in vivo models of inflammation and infection.

Anti-inflammatory Models: Acute inflammation models are widely used for initial screening. The carrageenan-induced paw edema model in rats is a classic example, where the reduction in paw swelling after administration of the test compound is measured. nih.gov Another relevant model is the carrageenan-induced subcutaneous air pouch, which allows for the analysis of inflammatory exudate, including leukocyte migration and the quantification of inflammatory mediators like NO and IL-1β. mdpi.com Naphthyl-N-acylhydrazone derivatives, which share a naphthyl group with the target compound, have demonstrated significant reduction of leukocyte migration and mediator production in such models. mdpi.com

Antimicrobial Infection Models: If in vitro MIC values are promising, systemic infection models are used. Mice are infected with a pathogenic bacterial strain, such as a resistant strain of S. aureus or S. pneumoniae, and then treated with the test compound. nih.gov Efficacy is determined by assessing the survival rate of the animals or the reduction in bacterial load in target organs (e.g., spleen, liver) compared to an untreated control group.

The presence of the pyridine ring, a privileged scaffold in CNS-active compounds, suggests that this compound should be evaluated for neuropharmacological activity. nih.gov

Pain Models: Many ion channels are implicated in pain sensation. google.com Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the TRPV3 ion channel, showing efficacy in preclinical pain models. nih.govresearchgate.net Relevant models include those for neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation in rats) and central pain (e.g., the reserpine-induced pain model). nih.gov Efficacy in these models is typically assessed by measuring the reversal of mechanical allodynia or thermal hyperalgesia.

CNS Receptor Binding: Pyridine alkaloids have shown affinity for various CNS receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The ability of this compound to interact with these targets could be initially screened through radioligand binding assays using rat brain tissue. For example, dinicotine, a pyridine alkaloid, displays a selective binding affinity (Ki = 1.18 µM) for the α4β2-nAChR subtype. nih.gov

General Toxicity and Safety Pharmacology Assessments (e.g., Artemia salina Lethality Assay)

A crucial early step in preclinical evaluation is the assessment of general toxicity. The brine shrimp (Artemia salina) lethality assay is a simple, rapid, and cost-effective method for preliminary toxicity screening of chemical compounds. nih.govnih.govresearchgate.net

The assay involves hatching brine shrimp cysts in seawater and exposing the nauplii (larvae) to various concentrations of the test compound for a standard period, typically 24 hours. researchgate.net The number of dead nauplii is counted, and the median lethal concentration (LC50) is determined. nih.gov This assay has shown a good correlation with oral acute toxicity in mice, making it a useful predictive tool. researchgate.net The toxicity of compounds in this assay can be influenced by factors such as temperature and exposure time. nih.gov For example, studies on other aromatic compounds have established LC50 values that serve as a reference for classifying toxicity.

Table 2: Example LC50 Values from Artemia salina Lethality Assays for Various Chemicals Data represents findings from separate studies and is for illustrative purposes. nih.gov

| Compound | Temperature (°C) | Exposure Time (h) | LC50 (mg/L) |

|---|---|---|---|

| p-Phenylenediamine (PPD) | 22 | 24 | 164.9 |

| p-Phenylenediamine (PPD) | 28 | 24 | 52.3 |

| 2,5-Diaminotoluene sulfate (B86663) (PTD) | 22 | 24 | 396.3 |

An LC50 value below 100 µg/mL is often considered indicative of significant toxicity, warranting more detailed toxicological investigation. nih.gov

Future Research Avenues and Therapeutic Development Potential of this compound

The preclinical data gathered through the aforementioned assays would pave the way for future research and development of this compound.

Structure-Activity Relationship (SAR) Studies: Based on initial screening results, a medicinal chemistry program could be initiated. This would involve the synthesis of analogues by modifying the naphthyl ring, the pyridine ring, and the amide linker. For example, altering the substitution pattern on the pyridine ring or replacing it with other heterocycles could modulate potency, selectivity, and pharmacokinetic properties, as has been demonstrated for related compound series. nih.govnih.gov

Mechanism of Action Elucidation: If a distinct biological activity is confirmed, further studies would be required to identify the specific molecular target. This could involve target-based screening, affinity chromatography, or molecular docking studies to predict binding modes, similar to approaches used for quinazoline (B50416) derivatives. nih.gov

Pharmacokinetic Profiling: A critical future step is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. In vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and in vivo pharmacokinetic studies in rodents are essential to assess its drug-likeness and potential for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.